molecular formula C13H13N5O2S B2969477 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide CAS No. 1112017-68-1

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide

Cat. No.: B2969477
CAS No.: 1112017-68-1
M. Wt: 303.34
InChI Key: NLUHRXVBKNFQAR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a heterocyclic compound that contains a triazole and pyridazine ring fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological activity and makes it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using enaminonitriles and benzohydrazides under microwave irradiation.

    Cyclization to Form Pyridazine: The triazole ring undergoes cyclization with appropriate reagents to form the pyridazine ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes. The use of microwave irradiation and catalyst-free conditions can be advantageous for large-scale production due to reduced reaction times and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is unique due to its specific combination of triazole and pyridazine rings, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2,5-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-9-3-4-10(2)11(7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUHRXVBKNFQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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